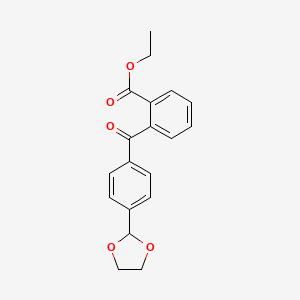

2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Properties

IUPAC Name |

ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)13-7-9-14(10-8-13)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXNOZQDBODOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645104 | |

| Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-97-2 | |

| Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure analysis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation and purity assessment. The methodologies described herein are grounded in authoritative principles, ensuring technical accuracy and reproducibility for professionals engaged in the synthesis and analysis of complex organic molecules.

Introduction: The Significance of a Multifunctional Scaffold

The molecule 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is a compound of significant interest due to its composite architecture. It is built upon a benzophenone scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] The benzophenone core acts as a versatile building block in both natural products and synthetic drugs.[3]

This particular derivative incorporates two key functional groups that modulate its chemical properties and synthetic utility:

-

A Carboethoxy (Ethyl Ester) Group: This group can influence the molecule's solubility, polarity, and potential to act as a prodrug, where the ester is later hydrolyzed in vivo to a carboxylic acid.

-

A Dioxolane Group: The 1,3-dioxolane moiety is a widely used protecting group for aldehydes and ketones.[4] Its presence indicates a strategic step in a multi-step synthesis, masking a reactive carbonyl (in this case, an aldehyde) to prevent unwanted side reactions while other parts of the molecule are modified.[5][6] The stability of dioxolanes under basic, nucleophilic, and reductive conditions, coupled with their straightforward removal under acidic conditions, makes them an indispensable tool in organic synthesis.[4][7]

Given this structural complexity, rigorous and unambiguous characterization is paramount. An error in structural assignment can compromise biological data and invalidate subsequent research. This guide establishes a robust, multi-pronged analytical workflow to ensure the identity, purity, and structural integrity of the target compound.

Molecular Overview and Physicochemical Properties

The first step in any analysis is to understand the fundamental properties of the molecule. The structure consists of a central benzophenone core with an ethyl ester substituent at the 2-position of one phenyl ring and a 1,3-dioxolane ring at the 4-position of the second phenyl ring.

Caption: Chemical Structure of the Target Molecule.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 898759-97-2 | [8] |

| Molecular Formula | C₁₉H₁₈O₅ | [8] |

| Molecular Weight | 326.34 g/mol |[8] |

The Integrated Analytical Workflow: A Self-Validating Approach

A single analytical technique is rarely sufficient for complete structural elucidation. We advocate for an integrated workflow where data from orthogonal techniques are used to corroborate findings, creating a self-validating system. This approach minimizes ambiguity and builds a high-confidence structural assignment.

Caption: Integrated workflow for structural validation.

Spectroscopic and Spectrometric Characterization

This section details the application of core analytical techniques. The causality behind expected results is emphasized to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and oxygens) pull electron density away from nearby nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 7.2 | Multiplet (m) | 8H | Aromatic (Ar-H) | Protons on the two different phenyl rings exist in complex, overlapping spin systems. The electron-withdrawing effects of the ketone and ester groups shift these protons significantly downfield.[9] |

| ~ 5.85 | Singlet (s) | 1H | Dioxolane CH | This single proton is attached to two oxygen atoms, causing a strong deshielding effect. It appears as a singlet as it has no adjacent proton neighbors. |

| ~ 4.40 | Quartet (q) | 2H | Ester O-CH₂ -CH₃ | Adjacent to the electron-withdrawing ester oxygen and split into a quartet by the three protons of the neighboring methyl group. |

| ~ 4.10 | Multiplet (m) | 4H | Dioxolane O-CH₂ -CH₂ -O | These four protons are chemically equivalent and will appear as a complex multiplet. |

| ~ 1.40 | Triplet (t) | 3H | Ester O-CH₂-CH₃ | Split into a triplet by the two protons of the neighboring methylene group. It is the most upfield signal, being furthest from any electron-withdrawing groups. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | Ketone C =O | The carbonyl carbon of the benzophenone core is highly deshielded and appears significantly downfield. |

| ~ 166 | Ester C =O | The ester carbonyl carbon is also downfield, but typically resonates slightly upfield from a ketone carbonyl. |

| ~ 140 - 128 | Aromatic C | Multiple signals corresponding to the 12 carbons of the two phenyl rings. Quaternary carbons will have lower intensity. |

| ~ 103 | Dioxolane O-C H-O | This carbon is bonded to two oxygens, resulting in a significant downfield shift into the acetal/ketal region. |

| ~ 65 | Dioxolane O-C H₂-C H₂-O | The two equivalent carbons of the dioxolane ethylene bridge. |

| ~ 61 | Ester O-C H₂-CH₃ | The methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen. |

| ~ 14 | Ester O-CH₂-C H₃ | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

Advanced NMR for Trustworthy Assignment: To definitively assign proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons). This would confirm the J-coupling between the ester's -CH₂- and -CH₃ groups.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺˙).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Data:

-

Molecular Ion Peak: A prominent peak should be observed at m/z = 326 , corresponding to the molecular weight of the parent compound [C₁₉H₁₈O₅]⁺˙. This is the most critical piece of data for confirming the molecular formula.

-

Key Fragmentation Pathways: The structure contains several bonds that are likely to cleave upon ionization. Analysis of the mass difference between the parent ion and fragment ions helps piece the structure together.

Caption: Predicted major fragmentation pathways in EI-MS.

Trustworthiness: The observation of a fragment at m/z 105 (the benzoyl cation, C₆H₅CO⁺) is a classic signature of a benzophenone derivative.[10] Similarly, identifying a fragment corresponding to the loss of the ethoxy group (M - 45) provides strong evidence for the ethyl ester functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

Expertise & Causality: The C=O double bond is a strong dipole, and its stretching vibration results in a very intense absorption band in the IR spectrum. The exact frequency of this band is sensitive to its electronic environment. Conjugation with an aromatic ring, as in a benzophenone, lowers the vibrational frequency (shifts to a lower wavenumber) compared to a simple aliphatic ketone. Esters have a C=O frequency that is typically higher than that of conjugated ketones.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Background Scan: An IR spectrum of the empty ATR crystal is recorded as a background.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is scanned with IR radiation, and the resulting spectrum of absorbance vs. wavenumber is recorded.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | C-H bonds on sp² hybridized carbons absorb at slightly higher frequencies than those on sp³ carbons.[12] |

| 3000 - 2850 | C-H Stretch | Aliphatic | C-H bonds on the ethyl and dioxolane groups.[12] |

| ~ 1720 | C=O Stretch | Ester | The ester carbonyl typically absorbs in this region. This is a key, strong, and sharp peak. |

| ~ 1660 | C=O Stretch | Ketone (conjugated) | The benzophenone ketone carbonyl, being conjugated with two aromatic rings, absorbs at a lower frequency than the ester.[13][14] |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic absorptions from the stretching of the carbon-carbon bonds within the phenyl rings. |

| 1300 - 1000 | C-O Stretch | Ester & Dioxolane (Acetal) | This region will contain multiple strong bands corresponding to the C-O single bonds of the ester and the acetal functionality of the dioxolane. |

Self-Validation: The IR spectrum provides a quick and powerful confirmation of the key functional groups. The presence of two distinct carbonyl peaks at ~1720 cm⁻¹ and ~1660 cm⁻¹ is a critical piece of evidence that validates the presence of both the ester and the benzophenone ketone, corroborating the NMR and MS data.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct molecular weight (326 g/mol ).

-

Infrared Spectroscopy confirms the presence of the essential functional groups: an ester C=O, a conjugated ketone C=O, aromatic rings, and C-O single bonds.

-

¹H and ¹³C NMR Spectroscopy provides the definitive atomic connectivity, mapping out the carbon skeleton and the precise placement of all protons. 2D NMR techniques resolve any ambiguities.

When the data from all three techniques are in complete agreement, a high-confidence structural assignment can be made. This integrated, self-validating workflow is the cornerstone of rigorous scientific integrity in chemical research and drug development.

References

-

Molecules. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

-

Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Jingye. [Link]

-

Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]

-

RSC Publishing. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]

-

Januario, J. P., et al. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

-

Januario, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Sci-Hub. [Link]

-

Molecules. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Angene Chemical. (n.d.). 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone(CAS# 898759-97-2). Angene Chemical. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]

-

Semantic Scholar. (n.d.). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. Semantic Scholar. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link]

-

Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. [Link]

-

The Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

MDPI. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST WebBook. [Link]

-

National Institutes of Health. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

- Google Patents. (n.d.). Process for producing benzophenone compounds.

-

MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

-

Scribd. (n.d.). Benzophenone Chirality Analysis. Scribd. [Link]

-

ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (CDCl3, 400 MHz). [Link]

-

Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST WebBook. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dioxolane - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. angenesci.com [angenesci.com]

- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Benzophenone(119-61-9) IR Spectrum [chemicalbook.com]

CAS registry number and identifiers for 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone, a versatile intermediate in organic synthesis. We will delve into its chemical identity, synthesis, characterization, and potential applications, with a focus on providing practical insights for professionals in the field.

Core Chemical Identifiers and Properties

2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is a substituted benzophenone derivative featuring a carboethoxy group and a dioxolane moiety. These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone.

| Identifier | Value |

| CAS Registry Number | 898759-97-2 |

| Chemical Name | 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.34 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 |

| MDL Number | MFCD07700006 |

Synthesis and Mechanistic Insights

The synthesis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone can be strategically approached through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3] This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[3]

A plausible and efficient synthetic pathway is outlined below. The rationale behind this approach lies in the strategic protection of a reactive aldehyde group as a dioxolane, which is stable under the conditions of the subsequent Friedel-Crafts acylation.

Caption: Proposed synthetic pathway for 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 2-(4-Formylphenyl)-1,3-dioxolane (Dioxolane Intermediate)

This initial step is crucial for protecting the aldehyde functionality to prevent unwanted side reactions during the subsequent acylation. The use of a Dean-Stark apparatus is recommended for the efficient removal of water, driving the equilibrium towards product formation.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylbenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Solvent Addition: Add toluene as the solvent.

-

Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Friedel-Crafts Acylation to Yield 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

This key step involves the formation of the benzophenone core. Anhydrous conditions are critical for the success of this reaction, as the Lewis acid catalyst is highly sensitive to moisture.[5]

-

Acyl Chloride Formation: In a separate flask under an inert atmosphere, dissolve the 2-(4-formylphenyl)-1,3-dioxolane intermediate in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride.

-

Friedel-Crafts Reaction: In a new flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM and cool to 0°C. To this suspension, add a solution of ethyl benzoate (1 equivalent) and the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride in anhydrous DCM dropwise.

-

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzene rings, with distinct splitting patterns based on their substitution. The ethyl group of the carboethoxy moiety will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The dioxolane ring will show a singlet for the methine proton and a multiplet for the four methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the ester, which will be the most downfield. The aromatic carbons will appear in the typical region, and their chemical shifts will be influenced by the attached functional groups. The aliphatic carbons of the ethyl and dioxolane groups will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.[8][9][10] Key expected absorption bands include:

-

A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester.

-

A strong absorption band around 1660 cm⁻¹ for the C=O stretching of the ketone.

-

C-O stretching bands for the ester and the dioxolane ether linkages in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the ethoxy group, the dioxolane ring, and cleavage around the carbonyl groups.

Applications in Research and Drug Development

Benzophenone derivatives are a well-established class of compounds with a wide range of applications in medicinal chemistry and materials science.[1][11][12] The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more elaborate molecules with potential biological activity.[13][14]

Caption: Potential applications of the title compound.

The presence of the carboethoxy group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The dioxolane group serves as a masked aldehyde, which can be deprotected under mild acidic conditions to reveal the reactive aldehyde functionality for subsequent reactions like reductive amination or Wittig reactions.

This strategic combination of functional groups makes 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone a key building block for the synthesis of:

-

Novel Heterocyclic Compounds: The reactive sites on the molecule can be utilized to construct various heterocyclic ring systems, many of which are privileged scaffolds in medicinal chemistry.

-

Potential Therapeutic Agents: The benzophenone core is found in a number of biologically active compounds, and derivatives of this molecule could be explored for their potential as anti-inflammatory, anticancer, or antiviral agents.[11][14]

-

Photochemical Tools: The benzophenone moiety is a well-known photosensitizer and can be incorporated into larger molecules to study biological processes through photoaffinity labeling.

Conclusion

2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is a valuable and versatile chemical intermediate. Its synthesis, based on the robust Friedel-Crafts acylation, is accessible and allows for the production of this key building block. The presence of strategically placed functional groups opens up a wide array of possibilities for its use in the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals working with this important compound.

References

- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20008-20020.

- Organic Syntheses Procedure. (n.d.). Diphenyldiazomethane.

- Khan, I., Zaib, S., Batool, S., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(44), 26135-26151.

- NIST. (n.d.). Benzene, 1-chloro-2-methyl-. In NIST Chemistry WebBook.

- Angene Chemical. (n.d.). 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone(CAS# 898759-97-2).

- The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Singh, P., & Kumar, A. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Asian Journal of Research in Pharmaceutical Sciences, 12(2), 93-97.

- Panja, C., & Maiti, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1148-1163.

- EP2311792A1 - Friedel-Crafts acylation for synthesis of aryl and heteroaryl-(3-ethyl-4-nitro-phenyl)-methanones. (n.d.).

- US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one. (n.d.).

- NIST. (n.d.). Benzene, 1-chloro-2-ethyl-. In NIST Chemistry WebBook.

-

4,5-bis(ethoxycarbonyl)-[11][13]dioxolan-2-yl as a new orthoester-type protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA. (2005). Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1111-1114.

- CN104311414A - Preparation method of ethyl benzoate. (n.d.).

- (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. (n.d.). Organic Syntheses.

- NIST. (n.d.). Benzene, 1-chloro-3-methyl-. In NIST Chemistry WebBook.

- University of Wisconsin-Madison. (n.d.).

- da Silva, G. F., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-282.

- Akagawa, K., & Kudo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 87(19), 12693-12704.

- High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. (2019). Analytical Chemistry, 91(15), 9884-9892.

- EP 0855379 A1 - Methods for the preparation of benzophenones derivatives. (n.d.).

- Patel, N. B., & Patel, J. C. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(5), 1898-1904.

- Infrared Spectra of Gas-Phase V+-(Benzene) and V+-(Benzene)2 Complexes. (2002). Journal of the American Chemical Society, 124(8), 1570-1571.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- High-Purity Benzophenone Derivatives for Pharmaceutical Applic

- Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal.

- Technical Support Center: Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride. (2025). Benchchem.

- Al-Masoudi, W. A., & Al-Amery, K. E. D. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 503-512.

- de Oliveira, R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(8), 1649-1662.

- Lin, Q., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74.

- 1 H and 13 C NMR data for compound 2. (n.d.).

- Clark, J. (n.d.).

- Ethyl benzoate synthesis. (2018, March 12). Sciencemadness Discussion Board.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2311792A1 - Friedel-Crafts acylation for synthesis of aryl and heteroaryl-(3-ethyl-4-nitro-phenyl)-methanones - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Benzene, 1-chloro-2-methyl- [webbook.nist.gov]

- 9. Benzene, 1-chloro-2-ethyl- [webbook.nist.gov]

- 10. Benzene, 1-chloro-3-methyl- [webbook.nist.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

Thermodynamic stability of 1,3-dioxolane protected benzophenones

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Dioxolane Protected Benzophenones

Executive Summary

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Benzophenones, key structural motifs in photoinitiators, pharmaceutical agents, and organic materials, often require temporary masking of their carbonyl functionality to prevent undesired side reactions. The 1,3-dioxolane, a cyclic ketal formed from ethylene glycol, is a widely employed protecting group for this purpose. This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-dioxolane protected benzophenones. We delve into the core principles governing their stability, the intricate interplay of electronic and steric factors, and the critical influence of environmental conditions such as pH and temperature. Furthermore, this guide details robust experimental and computational methodologies for assessing stability, offering field-proven protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Carbonyl Protection

The benzophenone moiety is a cornerstone in synthetic chemistry, valued for its unique photochemical properties and its role as a versatile synthetic intermediate. However, the electrophilic nature of its carbonyl carbon and the nucleophilicity of its enolizable alpha-positions (if present) necessitate a robust protection strategy during sequential chemical transformations. The protection of a carbonyl group involves its conversion into a less reactive functional group that is stable to a specific set of reaction conditions, and which can be cleanly removed later to regenerate the original carbonyl.[1]

The 1,3-dioxolane stands out as a preferred choice for protecting ketones like benzophenone due to its favorable balance of stability and reactivity.[1] It is generally resilient to basic, nucleophilic, and reductive environments, yet can be readily cleaved under acidic conditions.[1][2] This differential reactivity is the key to its utility, allowing for selective manipulation of other functional groups within a complex molecule. Understanding the thermodynamic stability of the resulting benzophenone ketal is not merely an academic exercise; it is critical for predicting its behavior during a synthetic campaign, ensuring the integrity of the protected group until its planned removal, and optimizing deprotection yields.

The Mechanistic Foundation: Formation and Cleavage

The thermodynamic stability of a 1,3-dioxolane is intrinsically linked to the equilibrium of its formation and cleavage reactions. Both processes are typically catalyzed by acid.

Ketal Formation: An Equilibrium-Driven Process

The formation of a 1,3-dioxolane from a benzophenone and ethylene glycol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an ethylene glycol hydroxyl group, forming a hemiacetal intermediate. A subsequent intramolecular cyclization and elimination of a water molecule yields the stable five-membered dioxolane ring.[1]

A standard and effective procedure for this protection employs a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus.[2][3] Driving the equilibrium toward the product by removing water is a crucial experimental consideration.[1]

Caption: Acid-catalyzed formation of a 1,3-dioxolane.

Ketal Cleavage: The Hydrolysis Pathway

Deprotection is achieved via acid-catalyzed hydrolysis, which is the microscopic reverse of the formation mechanism.[3] The reaction is initiated by protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion.[4] This intermediate is then attacked by water, and subsequent deprotonation regenerates the benzophenone and ethylene glycol. The stability of this oxocarbenium ion intermediate is a key determinant of the hydrolysis rate.[4]

Caption: Acid-catalyzed cleavage of a 1,3-dioxolane.

Core Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative energy of the protected ketal compared to its deprotected constituents (benzophenone and ethylene glycol) at equilibrium. It is quantified by the Gibbs free energy change (ΔG) of the hydrolysis reaction. A more negative ΔG for hydrolysis indicates a less stable ketal, as the equilibrium favors the deprotected state.

The stability is highly context-dependent and is governed by several interconnected factors.

Electronic Effects of Benzophenone Substituents

The electronic nature of substituents on the phenyl rings of the benzophenone core profoundly influences the stability of the dioxolane. The rate-determining step in acid-catalyzed hydrolysis is often the formation of the oxocarbenium ion intermediate.[4]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups stabilize the positive charge that develops on the central carbon in the oxocarbenium ion intermediate through resonance or inductive effects. This stabilization lowers the activation energy for hydrolysis, making the dioxolane less stable and more susceptible to cleavage.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) destabilize the adjacent positive charge of the oxocarbenium ion. This increases the activation energy for hydrolysis, rendering the dioxolane more stable and resistant to cleavage.

A systematic study on the hydrolysis of various acetals and ketals demonstrated a strong correlation between the electronic properties of substituents and the hydrolysis rates, with a Hammett ρ value of -4.06 for benzylidene acetals, indicating a significant buildup of positive charge in the transition state.[4]

Steric Hindrance

Steric factors play a dual role. Increased steric bulk on the benzophenone, particularly at the ortho positions, can destabilize the planar carbonyl group of the deprotected ketone more than the tetrahedral ketal. This would thermodynamically favor the protected state, increasing the ketal's stability. Conversely, severe steric hindrance could impede the approach of the diol during the protection step, making the reaction kinetically slower.

pH and Temperature

The stability of 1,3-dioxolanes is acutely sensitive to pH. They are highly stable under neutral and basic conditions but readily hydrolyze in the presence of acid.[2][4][5] The rate of hydrolysis is directly proportional to the concentration of hydronium ions. Even trace amounts of acid can be sufficient to catalyze deprotection.[6][7]

Temperature affects both the rate and the equilibrium of the hydrolysis reaction. As with most chemical reactions, an increase in temperature will increase the rate of deprotection. The effect on thermodynamic stability depends on the enthalpy of the reaction.

Experimental and Computational Assessment of Stability

Quantifying the thermodynamic stability of a benzophenone dioxolane requires rigorous experimental or computational analysis.

Experimental Protocols

Kinetic Stability Studies via UV-Vis Spectroscopy This method monitors the rate of hydrolysis by observing the appearance of the benzophenone chromophore, which has a distinct UV absorbance profile compared to its protected form.

-

Objective: To determine the first-order rate constant (k) and half-life (t₁₂) of hydrolysis under controlled conditions.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of the purified 1,3-dioxolane protected benzophenone in an appropriate solvent (e.g., acetonitrile). Prepare a buffered aqueous solution at the desired pH (e.g., pH 5 phosphate buffer).[4]

-

Initiation: In a quartz cuvette, rapidly mix a small aliquot of the stock solution with the buffer solution at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Immediately begin recording the UV-Vis spectrum over time, focusing on the wavelength of maximum absorbance (λ_max) of the liberated benzophenone.

-

Analysis: Plot the change in absorbance versus time. The data should fit a first-order kinetic model, from which the rate constant can be derived. The half-life is calculated as t₁₂ = 0.693 / k.

-

Thermodynamic Stability via Heat of Combustion A more fundamental, albeit less common, approach is to measure the heat of combustion. Isomers with lower heat of combustion are inherently more thermodynamically stable.[8][9] This method provides a measure of the intramolecular energy of the compound.[9]

Caption: Experimental workflow for a kinetic stability study.

Computational Modeling

Modern computational chemistry provides powerful tools for predicting stability.[10] Methods like Density Functional Theory (DFT) can be used to calculate the ground-state energies of the benzophenone dioxolane (E_ketal), the deprotected benzophenone (E_ketone), and ethylene glycol (E_diol). The reaction energy (ΔE), which approximates the enthalpy change (ΔH), for the hydrolysis can be calculated as:

ΔE = (E_ketone + E_diol) - E_ketal

A more negative ΔE suggests a lower thermodynamic stability for the ketal. These calculations can be invaluable for comparing the relative stabilities of a series of substituted derivatives before undertaking extensive experimental work.[11]

Data Summary: Factors Influencing Stability

The following table summarizes the expected impact of various factors on the stability of 1,3-dioxolane protected benzophenones.

| Factor | Condition | Impact on Oxocarbenium Intermediate | Consequence for Dioxolane Stability |

| Electronic | Electron-Donating Group (EDG) on Phenyl Ring | Stabilized | Decreased (more labile) |

| Electron-Withdrawing Group (EWG) on Phenyl Ring | Destabilized | Increased (more robust) | |

| Steric | Increased bulk at ortho-positions | May destabilize planar ketone product | Potentially Increased |

| pH | Low pH (Acidic) | Formation is catalyzed | Significantly Decreased |

| Neutral / High pH (Basic) | Formation is not catalyzed | High | |

| Temperature | Increased Temperature | Rate of formation/cleavage increases | Generally Decreased |

Implications in Synthesis and Drug Development

The choice of a protecting group is a critical decision in the synthesis of complex molecules like active pharmaceutical ingredients (APIs). The stability of a benzophenone dioxolane must be carefully matched to the reaction conditions of subsequent synthetic steps.

-

Orthogonality: If a planned reaction requires strongly acidic conditions, a 1,3-dioxolane may not be suitable. An alternative, more acid-stable protecting group like a 1,3-dithiolane might be required.[12] Conversely, if a reaction involves strong bases or nucleophiles, the 1,3-dioxolane is an excellent choice due to its high stability under these conditions.[2]

-

Sequential Deprotection: In molecules with multiple protecting groups, the relative stability of the benzophenone dioxolane can be tuned by substituents to allow for its selective removal. For instance, a dioxolane on an electron-rich benzophenone could be cleaved under mild acidic conditions that leave a similar group on an electron-poor benzophenone intact.

Conclusion

The 1,3-dioxolane is a robust and versatile protecting group for the benzophenone carbonyl. Its thermodynamic stability is not an absolute property but rather a tunable characteristic governed by a delicate balance of electronic, steric, and environmental factors. A deep, mechanistic understanding of the acid-catalyzed hydrolysis pathway is essential for predicting and controlling this stability. For researchers in organic synthesis and drug development, the ability to assess stability through kinetic experiments and computational modeling allows for the rational design of synthetic routes, ensuring that this valuable protecting group serves its strategic purpose effectively and can be removed efficiently at the desired stage.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from organic-chemistry.org. [Link]

-

ACS Publications. (2025, March 10). Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables. Retrieved from ACS Publications. [Link]

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from Scribd. [Link]

-

PMC. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from PMC. [Link]

-

BASF. (n.d.). 1,3-Dioxolane a powerful aprotic solvent. Retrieved from Sciencemadness. [Link]

- Yesil-Celiktas, O., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6818.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from organic-chemistry.org. [Link]

- Kirklin, S., et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

-

Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Retrieved from r/MCAT2. [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Li, W., et al. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

- Duarte, D., et al. (2008, December 15). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions.

-

PMC. (2024, March 8). Exploring an accurate machine learning model to quickly estimate stability of diverse energetic materials. Retrieved from PMC. [Link]

- Canadian Journal of Chemistry. (n.d.). A change in rate-determining step in the hydrolysis of cyclic ketals.

- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.

-

Jack Westin. (n.d.). AAMC MCAT Practice Exam 3 Cp Solutions. Retrieved from Jack Westin. [Link]

-

PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from PMC. [Link]

-

ACS Publications. (2026, March 2). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. [Link]

-

Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]

-

ACS Publications. (2019, April 1). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Industrial & Engineering Chemistry Research. [Link]

- Canadian Journal of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from ResearchGate. [Link]

-

Ames Laboratory. (n.d.). Theoretical & Computational Tools for Modeling of Energy Relevant Catalysis on Multiple Scales. Retrieved from Ames Laboratory. [Link]

-

Reddit. (2020, June 26). Help with AAMC FL 3 C/P question?. Retrieved from r/Mcat. [Link]

-

DOI. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

-

ACS Publications. (2018, December 18). Computational Design of Stable and Soluble Biocatalysts. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - Prove your humanity [reddit.com]

- 9. jackwestin.com [jackwestin.com]

- 10. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity Profile of Ortho-Carboethoxy Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity of ortho-carboethoxy benzophenone derivatives, a class of molecules holding significant potential in synthetic and medicinal chemistry. By delving into the interplay between the benzophenone core and the strategically placed carboethoxy group, we will uncover the unique reaction pathways and synthetic opportunities these compounds present. This document moves beyond a simple recitation of reactions to explain the underlying principles and provide practical, field-tested insights into their application.

Introduction: The Architectural Significance of ortho-Carboethoxy Benzophenones

Benzophenones are a well-established scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Their rigid diarylketone structure serves as a versatile template for molecular design. The introduction of a carboethoxy (–COOEt) group at the ortho position of one of the phenyl rings, as seen in the parent compound ethyl 2-benzoylbenzoate, introduces a fascinating dichotomy of reactivity. This substitution pattern creates steric hindrance around the carbonyl group while also providing a reactive ester functionality in close proximity. This unique architecture is the key to the diverse reactivity profile of these derivatives, enabling a range of transformations from intramolecular cyclizations to selective reductions.

This guide will dissect the reactivity of this scaffold, focusing on the following key areas:

-

Synthesis: Establishing the foundational methods for constructing the ortho-carboethoxy benzophenone core.

-

Reactions at the Carbonyl Group: Investigating how the ortho-ester influences nucleophilic additions and reductions.

-

Intramolecular Cyclizations: A cornerstone of this scaffold's utility, leading to the formation of important polycyclic systems.

-

Reactions of the Ester Group: Exploring the chemistry of the carboethoxy moiety itself.

-

Photochemical Reactivity: Understanding the influence of the ortho-substituent on the well-known photochemistry of benzophenones.

Synthesis of ortho-Carboethoxy Benzophenone Derivatives

The primary route to ortho-carboethoxy benzophenones is through Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct method for constructing the diarylketone core.[4][5]

Friedel-Crafts Acylation: A Step-by-Step Protocol

The synthesis of the parent compound, ethyl 2-benzoylbenzoate, is typically achieved by the acylation of ethyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of Ethyl 2-Benzoylbenzoate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Formation of the Acylium Ion: The flask is cooled in an ice bath, and benzoyl chloride (1.0 equivalent) is added dropwise from the addition funnel. The mixture is stirred to allow for the formation of the benzoyl cation-AlCl₃ complex.

-

Electrophilic Aromatic Substitution: Ethyl benzoate (1.2 equivalents) is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield ethyl 2-benzoylbenzoate.[4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical as aluminum chloride reacts violently with water, which would also deactivate the catalyst.

-

Excess Ethyl Benzoate: A slight excess of ethyl benzoate is used to ensure complete consumption of the more valuable benzoyl chloride.

-

Controlled Temperature: The initial low temperature helps to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides the necessary activation energy for the substitution.

-

Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum chloride complexes formed during the reaction, allowing for the separation of the organic product.

Reactions at the Carbonyl and Ester Moieties

The presence of two distinct carbonyl groups—a ketone and an ester—in ortho-carboethoxy benzophenone derivatives raises questions of chemoselectivity in reactions such as nucleophilic addition and reduction.

Nucleophilic Addition: The Grignard Reaction

The reaction of ethyl 2-benzoylbenzoate with Grignard reagents, such as phenylmagnesium bromide, demonstrates the sequential reactivity of the two carbonyl groups. The more electrophilic ketone carbonyl reacts first, followed by a second addition to the ester carbonyl.

Reaction Pathway: Grignard Reaction with Ethyl 2-Benzoylbenzoate

Caption: Stepwise mechanism of the Grignard reaction with ethyl benzoate.

In practice, an excess of the Grignard reagent is used to drive the reaction to completion, yielding a tertiary alcohol after acidic workup.[6] This sequential addition highlights the greater reactivity of the ketone over the ester towards nucleophiles.

Reduction Reactions: A Tale of Two Carbonyls

The selective reduction of one carbonyl group in the presence of the other is a significant challenge and a key aspect of the reactivity profile of these derivatives.

-

Reduction of the Ketone: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester. However, milder reducing agents such as sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. This selectivity is attributed to the lower reactivity of esters towards nucleophilic attack compared to ketones.

-

Reduction of the Ester: The selective reduction of the ester in the presence of the ketone is more challenging and often requires protection of the ketone group or the use of specialized reducing agents.

Hydrolysis of the Ester Group

The carboethoxy group can be readily hydrolyzed to the corresponding carboxylic acid, 2-benzoylbenzoic acid, under either acidic or basic conditions. Alkaline hydrolysis, typically using aqueous sodium hydroxide followed by acidification, is a common method.[7][8][9]

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate

-

Reaction Setup: Ethyl benzoate is refluxed with an aqueous solution of sodium hydroxide.

-

Saponification: The ester is saponified to sodium benzoate and ethanol.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the benzoic acid.

-

Isolation: The resulting benzoic acid is collected by filtration and can be purified by recrystallization.[8]

Intramolecular Cyclization: Gateway to Polycyclic Systems

One of the most synthetically valuable aspects of ortho-carboethoxy benzophenone derivatives is their propensity to undergo intramolecular cyclization reactions. These reactions leverage the close proximity of the benzoyl and carboethoxy groups to construct fused ring systems, which are prevalent in many biologically active molecules.

Formation of Phthalides

Under certain conditions, the carbonyl group can be reduced, and the resulting alcohol can undergo intramolecular esterification with the carboethoxy group to form a five-membered lactone known as a phthalide. More direct methods involve the palladium-catalyzed arylation of 2-formylbenzoates with organoboronic acids, which proceeds through an arylation-lactonization cascade.[10][11]

Reaction Pathway: Synthesis of 3-Arylphthalides

Caption: Palladium-catalyzed synthesis of 3-arylphthalides.

Synthesis of Anthrones and Anthraquinones

A particularly important transformation is the acid-catalyzed intramolecular cyclization of 2-benzoylbenzoic acid (obtained from the hydrolysis of ethyl 2-benzoylbenzoate) to form anthraquinone. This reaction proceeds through an initial cyclization to form an intermediate which is then dehydrated.

This transformation is of significant interest in medicinal chemistry, as the anthraquinone scaffold is found in many natural products with pharmacological activity, including laxatives and anticancer agents.[11][12]

Photochemical Reactivity

The photochemistry of benzophenone is well-studied and is characterized by the efficient formation of a triplet excited state upon UV irradiation. This triplet state can then participate in a variety of reactions, most notably hydrogen atom abstraction. In ortho-substituted benzophenones, this can lead to photoenolization, where a hydrogen atom is abstracted from the ortho substituent.[13]

For ortho-carboethoxy benzophenone, the presence of the ester group can influence the photophysical properties and potentially open up new photochemical reaction pathways. The ester group is generally considered to be photochemically stable, but its electronic effects can modulate the energy levels of the benzophenone chromophore. Further research is needed to fully elucidate the unique photochemical behavior of this class of compounds.

Applications in Medicinal Chemistry and Drug Development

The diverse reactivity of ortho-carboethoxy benzophenone derivatives makes them valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to readily form polycyclic structures such as phthalides, anthrones, and anthraquinones is particularly significant.

| Scaffold | Biological Activity | Reference |

| Benzophenone | Anticancer, Anti-inflammatory, Antimicrobial | [1][2][3] |

| Phthalide | Antibacterial, Antifungal | [14] |

| Anthraquinone | Cathartic, Anticancer | [11][12] |

Table 1: Biologically active scaffolds accessible from ortho-carboethoxy benzophenone derivatives.

The synthetic versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs. The ability to modify the aromatic rings through further substitution reactions provides a means to fine-tune the pharmacological properties of the resulting compounds.

Conclusion: A Scaffold of Untapped Potential

The ortho-carboethoxy benzophenone framework represents a rich and underexplored area of chemical space. The interplay of the ketone and ester functionalities, governed by their steric and electronic properties, gives rise to a unique and versatile reactivity profile. From selective transformations of the individual carbonyl groups to elegant intramolecular cyclizations that build molecular complexity, these derivatives offer a powerful toolkit for the modern synthetic chemist. As our understanding of their reactivity deepens, so too will their application in the development of novel therapeutics and functional materials.

References

-

Haag, R., et al. (Year). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones. BenchChem.

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Academia.edu. Available at: [Link]

- Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Quora.

- Dong, G., et al. (2010). Rhodium-Catalyzed Synthesis of 3-Aryl and 3-Alkenyl Phthalides. Synfacts.

-

Anthraquinone glycosides. (n.d.). Available at: [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. SSERC. Available at: [Link]

-

Morris, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

-

Marvel, C. S., & Dreger, E. E. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

- Reddy, T. S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]

- Photoactivation of substituted benzophenones followed by rapid ISC to... (n.d.).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Catalytic asymmetric synthesis of 3-aryl phthalides enabled by arylation–lactonization of 2-formylbenzoates. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

- (PDF) Direct Synthesis of 3‐Arylphthalides Promoted by Eaton's reagent. (2024).

- Aloia, A., et al. (n.d.). Direct Synthesis of 3‐Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp 2 )

- Sangamwar, A., et al. (2011). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo

- Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. (n.d.).

-

Kuriyama, M., et al. (2009). Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids. Organic Chemistry Portal. Available at: [Link]

- Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (n.d.). Organic & Biomolecular Chemistry.

- Ethyl 2-[N-(tert-butylsulfinyl)

- Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv

- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC.

- Sangamwar, A., et al. (2011). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

-

PubChem. (n.d.). Ethyl 2-benzoylbenzoate. PubChem. Available at: [Link]

- PubChemLite. (n.d.).

- (PDF) Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. (2025).

-

PubChem. (n.d.). Benzyl Benzoate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. quora.com [quora.com]

- 8. sserc.org.uk [sserc.org.uk]

- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 10. Catalytic asymmetric synthesis of 3-aryl phthalides enabled by arylation–lactonization of 2-formylbenzoates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids [organic-chemistry.org]

- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 13. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Orthogonal Reactivity in Photoaffinity Labeling: A Technical Guide to 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone and its Deprotected Analogs

Executive Summary

In the realm of chemical biology and modern drug development, identifying transient protein-ligand interactions requires sophisticated molecular probes. 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone serves as a premier bifunctional scaffold for synthesizing these probes. By masking two highly reactive functional groups—a carboxylic acid and an aldehyde—with orthogonal protecting groups, this parent molecule allows chemists to execute sequential, highly controlled bioconjugation reactions.

This whitepaper provides an in-depth technical analysis of the structural anatomy, deprotection causality, and experimental methodologies required to utilize this molecule and its deprotected analogs effectively in photoaffinity labeling (PAL) workflows.

Structural Anatomy & Orthogonal Reactivity

The utility of 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone lies in its tripartite structure. Each functional module serves a distinct mechanistic purpose in downstream applications:

-

The Benzophenone Core (The Photocrosslinker): Benzophenone is a privileged photophore. Upon UV irradiation at approximately 350–360 nm, the carbonyl oxygen undergoes an n→π∗ transition, yielding a singlet state that rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet diradical. This diradical preferentially abstracts a hydrogen atom from a neighboring unactivated C-H bond, collapsing into a stable covalent C-C bond [1].

-

The 2-Carboethoxy Group (The Masked Acid): Located at the ortho position of one phenyl ring, this ethyl ester protects a carboxylic acid. Esters are highly stable to acidic conditions but are susceptible to basic hydrolysis.

-

The 4'-(1,3-dioxolan-2-yl) Group (The Masked Aldehyde): Located at the para position of the opposing phenyl ring, this cyclic acetal protects a formyl group (aldehyde). Acetals are highly stable to basic conditions and nucleophiles but are readily cleaved by aqueous acids [2].

This orthogonal relationship—where one protecting group is stable under the conditions that cleave the other—enables the generation of three distinct deprotected analogs, each tailored for specific synthetic stages.

Caption: Photochemical activation of the benzophenone core leading to C-H insertion.

Deprotection Pathways and Analog Generation

The strategic removal of the protecting groups yields three specific analogs. Understanding the causality behind the reagent selection is critical to preventing unwanted cross-deprotection.

Analog 1: 2-Carboethoxy-4'-formylbenzophenone (Acetal Deprotected)

-

Mechanism: Acid-catalyzed hydrolysis. The acetal oxygen is protonated, leading to ring opening and the release of ethylene glycol, revealing the reactive aldehyde.

-

Causality: Dilute hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in an acetone/water mixture is used. The ester (carboethoxy) remains completely intact under these mild acidic conditions.

Analog 2: 2-Carboxy-4'-(1,3-dioxolan-2-yl)benzophenone (Ester Deprotected)

-

Mechanism: Base-catalyzed saponification. Hydroxide attacks the ester carbonyl, displacing ethanol to form a carboxylate salt, which is subsequently protonated during a carefully controlled acidic workup.

-

Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is preferred over NaOH. LiOH provides a milder, more controlled hydrolysis with excellent solubility profiles. Critical Step: The acidification during workup must be strictly monitored (pH ~4-5) using weak acids (like citric acid) to prevent the accidental cleavage of the acid-sensitive acetal.

Analog 3: 2-Carboxy-4'-formylbenzophenone (Fully Deprotected)

-

Mechanism: Global deprotection achieved either through sequential basic/acidic steps or harsh acidic reflux.

-

Utility: Yields a heterobifunctional crosslinker with an amine-reactive carboxylic acid (via EDC/NHS activation) and a hydrazine/oxyamine-reactive aldehyde.

Caption: Reaction tree demonstrating the orthogonal deprotection pathways.

Comparative Physicochemical and Reactive Properties

To facilitate experimental design, the quantitative and qualitative properties of the parent molecule and its analogs are summarized below.

| Molecule | MW ( g/mol ) | Exposed Reactive Group | Conjugation Chemistry | Optimal Storage | Typical Deprotection Yield |

| Parent Molecule | 326.34 | None (Fully Protected) | N/A (Stable Scaffold) | +4°C, Dark | N/A |

| Analog 1 (Acetal Cleaved) | 282.29 | Aldehyde (-CHO) | Reductive Amination, Hydrazone formation | -20°C, Dark, Argon | 85 - 92% |

| Analog 2 (Ester Cleaved) | 298.29 | Carboxylic Acid (-COOH) | Amide coupling (EDC/NHS, HATU) | +4°C, Dark | 78 - 85% |

| Analog 3 (Fully Deprotected) | 254.24 | Acid & Aldehyde | Dual orthogonal conjugation | -20°C, Dark, Argon | > 90% (from Analog 1/2) |

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with self-validating checkpoints to ensure scientific integrity and high-fidelity analog generation.

Protocol A: Selective Acetal Cleavage (Synthesis of Analog 1)

Objective: Unmask the aldehyde while preserving the ethyl ester.

-

Dissolution: Dissolve 1.0 mmol of the parent molecule in 10 mL of Acetone.

-

Acidification: Add 2.0 mL of 1M aqueous HCl dropwise at room temperature while stirring.

-

Causality: Acetone acts as a miscible co-solvent, ensuring the hydrophobic benzophenone remains in solution while water drives the hydrolysis equilibrium.

-

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The product (aldehyde) will have a lower Rf value than the parent acetal.

-

Quenching: Once the starting material is consumed (typically 2-4 hours), neutralize the reaction carefully with saturated aqueous NaHCO3 .

-

Extraction: Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Selective Ester Hydrolysis (Synthesis of Analog 2)

Objective: Unmask the carboxylic acid without prematurely cleaving the acid-sensitive acetal.

-

Dissolution: Dissolve 1.0 mmol of the parent molecule in 8 mL of Tetrahydrofuran (THF).

-

Hydrolysis: Add a solution of LiOH· H2O (3.0 mmol) in 2 mL of distilled water. Stir at room temperature for 12 hours.

-

Causality: LiOH is chosen over NaOH to prevent unwanted side reactions (such as Cannizzaro-type disproportionation if trace aldehyde is present) and to maintain a homogeneous mixture.

-

-

Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The carboxylate salt will remain at the baseline.

-

Controlled Acidification (Critical Step): Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C in an ice bath. Slowly add 10% aqueous Citric Acid until the pH reaches exactly 4.5.

-

Causality: Using a weak acid like citric acid instead of HCl prevents the pH from dropping low enough to trigger acetal cleavage.

-

-

Isolation: Extract the precipitated acid with DCM ( 3×15 mL), dry over Na2SO4 , and concentrate.

Applications in Drug Development and Chemical Biology

The fully deprotected analog (Analog 3) is a cornerstone reagent in Photoaffinity Labeling (PAL) [3]. In drug discovery, identifying the exact binding pocket of a small molecule on a target protein is notoriously difficult. Analog 3 solves this by acting as a modular bridge.

The Workflow:

-

Conjugation: The carboxylic acid of Analog 3 is coupled to a known pharmacophore (the "bait" drug) using standard peptide coupling reagents.

-

Incubation: The synthesized probe is incubated with the live cell lysate, allowing the pharmacophore to bind to its target protein.

-

Irradiation: The sample is exposed to 350 nm UV light. The benzophenone core generates a triplet diradical and covalently crosslinks to the nearest amino acid residue within the binding pocket.

-

Tagging: The still-intact aldehyde group is reacted with a biotin-oxyamine tag via oxime ligation.

-

Isolation: The complex is pulled down using streptavidin beads, digested, and analyzed via LC-MS/MS to identify the exact protein and binding site.

Caption: Step-by-step photoaffinity labeling workflow utilizing the fully deprotected analog.

References

-

Insights into Photosensitized Reactions for Upgrading Lignin ACS Publications URL:[Link]

-

The Role of Protective Groups in Organic Synthesis Semantic Scholar (Wuts, P.G.M., Greene, T.W.) URL: [Link]

-

Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier ResearchGate (Current Topics in Medicinal Chemistry) URL:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 2-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone

Executive Summary & Strategic Rationale